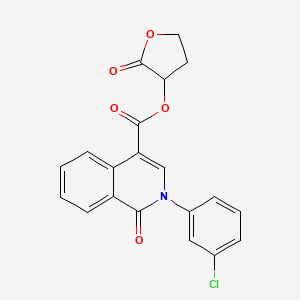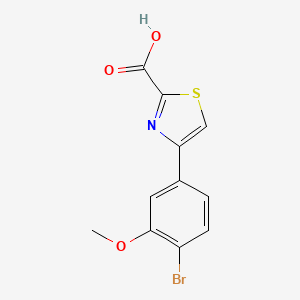
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a fluorophenyl group, and a hydrazinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone intermediate.
Cyclization Reaction: The hydrazone intermediate is then subjected to a cyclization reaction with 6-methyl-1,2,4-triazin-3(2H)-one under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced hydrazinyl-triazine derivatives.
Substitution: Formation of substituted fluorophenyl-triazine derivatives.
Aplicaciones Científicas De Investigación
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Materials Science: Investigation of its properties as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Evaluation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: Potential use in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression or DNA replication processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-5-(2-(1-phenylethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Lacks the fluorine atom on the phenyl ring.
(E)-5-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
(E)-5-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Contains a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The presence of the fluorine atom on the phenyl ring in (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one imparts unique electronic properties to the compound, which can influence its reactivity, binding affinity, and overall biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C12H12FN5O |
|---|---|
Peso molecular |
261.25 g/mol |
Nombre IUPAC |
5-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H12FN5O/c1-7(9-3-5-10(13)6-4-9)15-17-11-8(2)16-18-12(19)14-11/h3-6H,1-2H3,(H2,14,17,18,19)/b15-7+ |
Clave InChI |
OTMCJMSWLXYEQH-VIZOYTHASA-N |
SMILES isomérico |
CC1=NNC(=O)N=C1N/N=C(\C)/C2=CC=C(C=C2)F |
SMILES canónico |
CC1=NNC(=O)N=C1NN=C(C)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)
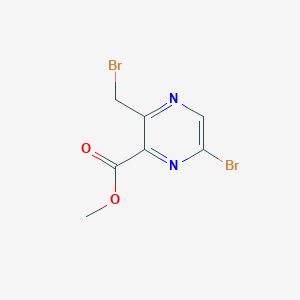
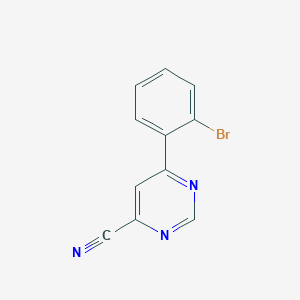
![Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate](/img/structure/B14868074.png)
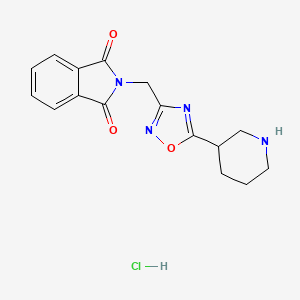
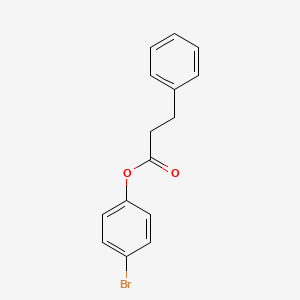
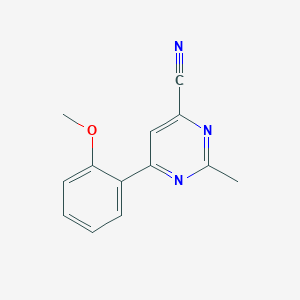
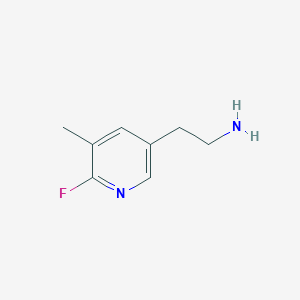
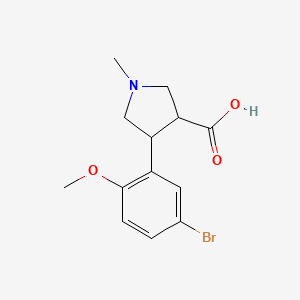
![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)
